Ethyl 2-(pentafluorophenoxy)propanoate
Description
Ethyl 2-(pentafluorophenoxy)propanoate is a fluorinated ester derivative characterized by a pentafluorophenoxy group attached to the propanoate backbone. The pentafluoro substitution enhances lipophilicity and metabolic stability, making it a candidate for pesticidal formulations or specialty polymers .
Properties
Molecular Formula |
C11H9F5O3 |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
ethyl 2-(2,3,4,5,6-pentafluorophenoxy)propanoate |
InChI |
InChI=1S/C11H9F5O3/c1-3-18-11(17)4(2)19-10-8(15)6(13)5(12)7(14)9(10)16/h4H,3H2,1-2H3 |
InChI Key |
VCQFSQDJGXKDLZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Physical and Chemical Properties
- Electron Effects: The pentafluorophenoxy group in this compound introduces strong electron-withdrawing effects, increasing electrophilicity and resistance to nucleophilic attack compared to non-fluorinated analogs like 2-phenoxyethyl propionate .
- Solubility : Fluorination reduces water solubility but enhances lipid membrane permeability, a critical factor in pesticidal activity .
- Thermal Stability: Fluorinated esters generally exhibit higher thermal stability; for example, Ethyl 2-(4-(cyanomethyl)phenoxy)propanoate remains stable as a white powder under ambient conditions .
Preparation Methods
Nucleophilic Substitution: Alkylation of Pentafluorophenol
The nucleophilic substitution approach involves reacting pentafluorophenol with ethyl 2-bromopropanoate under basic conditions. This method leverages the high acidity of pentafluorophenol (pKa ≈ 5.5) to facilitate deprotonation, forming a phenoxide ion that displaces bromide from the propanoate derivative.
Reaction Mechanism and Stoichiometry
The reaction proceeds via an SN2 mechanism , where the phenoxide ion attacks the electrophilic carbon adjacent to the bromine atom. Key parameters include:
- Base selection : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used to generate the phenoxide intermediate.
- Solvent systems : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilicity and reaction homogeneity.
- Molar ratios : A 1:1.2 molar ratio of ethyl 2-bromopropanoate to pentafluorophenol ensures complete conversion, with excess base (1.5–2.0 equiv) to drive equilibrium.
Optimization and Yield Data
Experimental trials from patent CN105669804A demonstrate that refluxing at 80°C for 12 hours in THF achieves a 78–82% yield. Impurities, such as unreacted starting material or di-alkylated byproducts, are minimized by controlling the reaction temperature and stoichiometry. Post-reaction workup involves:
- Acidification : Adding dilute HCl to quench excess base.
- Extraction : Dichloromethane or ethyl acetate isolates the product.
- Crystallization : Cooling the organic phase to 0–5°C precipitates high-purity product (≥98% by HPLC).
Table 1: Nucleophilic Substitution Performance Metrics
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Yield | 78–82% | |
| Purity | ≥98% | |
| Reaction Time | 12 hours | |
| Optimal Temperature | 80°C |
Mitsunobu Reaction: Etherification via Reductive Coupling
The Mitsunobu reaction offers a mild alternative for forming the phenoxypropanoate bond, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling of pentafluorophenol with ethyl 2-hydroxypropanoate.
Mechanistic Insights
This method operates through a redox-driven mechanism :
Scalability and Practical Considerations
Patent CN102977010A highlights the use of anhydrous dichloromethane at 0–5°C to suppress side reactions, achieving yields of 85–89%. Key advantages include:
- Low temperature requirements : Reduces thermal degradation of sensitive intermediates.
- Broad solvent compatibility : Toluene or methyl tert-butyl ether (MTBE) are viable alternatives.
Table 2: Mitsunobu Reaction Optimization
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Yield | 85–89% | |
| Catalyst System | DEAD/PPh₃ (1:1 molar ratio) | |
| Solvent | Dichloromethane | |
| Temperature | 0–5°C |
Ullmann Coupling: Copper-Catalyzed Arylation
Ullmann coupling employs copper(I) catalysts to mediate the cross-coupling of pentafluorophenol with ethyl 2-iodopropanoate. This method is advantageous for substrates prone to elimination under basic conditions.
Catalytic Cycle and Ligand Effects
The reaction proceeds via a copper(I)-phenoxide intermediate , with ligands such as 1,10-phenanthroline accelerating oxidative addition and reductive elimination. Patent CN102977010A reports using cuprous iodide (CuI) in dimethyl sulfoxide (DMSO) at 100°C, yielding 70–75% product.
Challenges and Mitigation Strategies
- Byproduct formation : Homocoupling of aryl halides is suppressed by maintaining a 1:1.1 halide-to-phenol ratio.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance copper solubility and catalytic activity.
Table 3: Ullmann Coupling Parameters
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Catalyst | CuI (10 mol%) | |
| Ligand | 1,10-Phenanthroline | |
| Yield | 70–75% | |
| Temperature | 100°C |
Comparative Analysis of Methodologies
Yield and Purity
- Nucleophilic substitution provides moderate yields but requires stringent temperature control.
- Mitsunobu reaction achieves higher yields but incurs higher costs due to stoichiometric phosphine use.
- Ullmann coupling is less efficient but avoids strong bases, making it suitable for acid-sensitive substrates.
Industrial Applicability
- Nucleophilic substitution is preferred for large-scale production due to lower catalyst costs.
- Mitsunobu reaction is reserved for high-value intermediates where purity is critical.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(pentafluorophenoxy)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pentafluorophenoxy-containing esters typically involves nucleophilic aromatic substitution (SNAr) between pentafluorophenol and an activated ethyl propanoate derivative. A plausible route includes:
Activation : React ethyl 2-bromopropanoate with pentafluorophenol in anhydrous acetone under reflux.
Base Selection : Use potassium carbonate (K₂CO₃) as a mild base to deprotonate the phenol and facilitate substitution .
Purification : Isolate the product via vacuum distillation or column chromatography.
- Key Variables : Solvent polarity (e.g., acetone vs. DMF), temperature (40–80°C), and stoichiometric ratios (1:1.2 phenol:alkylating agent) significantly impact yields. Side reactions, such as ester hydrolysis, are minimized under anhydrous conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹⁹F NMR : The five distinct fluorine signals in the aromatic region (δ ~140–160 ppm) confirm the pentafluorophenoxy group.
- ¹H NMR : The ethyl ester protons (triplet at δ ~1.3 ppm for CH₃ and quartet at δ ~4.2 ppm for CH₂) and propanoate methylene (multiplet at δ ~4.5 ppm) are diagnostic.
- IR : Stretching frequencies at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-F) validate functional groups.
- HRMS : A molecular ion peak at m/z 282.03 ([M+H]⁺) confirms the molecular formula C₁₁H₇F₅O₃ .
Q. What are the key physicochemical properties (solubility, stability) of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly lipophilic (logP ~3.5) due to the pentafluorophenoxy group. Soluble in acetone, DCM, and THF; sparingly soluble in water (<0.1 mg/mL).
- Stability : Stable under inert atmospheres but prone to hydrolysis in aqueous basic conditions (pH >10). Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How does the electronic nature of the pentafluorophenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing pentafluorophenoxy group activates the adjacent ester carbonyl toward nucleophilic attack. Computational studies (DFT) suggest:
- Electrophilicity : The carbonyl carbon’s partial positive charge increases by ~15% compared to non-fluorinated analogs.
- Kinetics : Second-order rate constants (k₂) for aminolysis are 3–5× higher than phenyl-substituted analogs.
- Experimental Validation : Monitor reactions via TLC or HPLC using dansyl chloride as a fluorescent probe for primary amines .
Q. What strategies can resolve contradictions in bioactivity data between this compound and structurally similar compounds?
- Methodological Answer :
SAR Analysis : Compare substituent effects using analogs (e.g., ethyl 2-(3-fluoro-4-nitrophenyl)propanoate vs. This compound) in enzyme inhibition assays .
Crystallography : Resolve binding modes via X-ray co-crystallography with target proteins (e.g., acetylcholinesterase).
Metabolic Profiling : Use LC-MS to identify metabolites that may explain divergent activities (e.g., de-esterification or fluorophore formation) .
Q. How can computational modeling predict the environmental fate or toxicity of this compound?
- Methodological Answer :
- QSAR Models : Input molecular descriptors (logP, polar surface area) into EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR).
- Molecular Dynamics : Simulate interactions with lipid bilayers to assess bioaccumulation potential.
- In Silico Docking : Predict binding to non-target proteins (e.g., cytochrome P450) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
